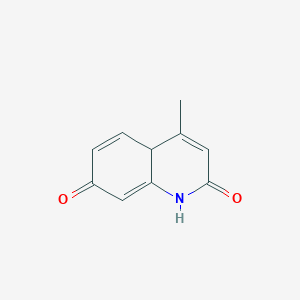

4-Methyl-1,4a-dihydroquinoline-2,7-dione

Beschreibung

Eigenschaften

Molekularformel |

C10H9NO2 |

|---|---|

Molekulargewicht |

175.18 g/mol |

IUPAC-Name |

4-methyl-1,4a-dihydroquinoline-2,7-dione |

InChI |

InChI=1S/C10H9NO2/c1-6-4-10(13)11-9-5-7(12)2-3-8(6)9/h2-5,8H,1H3,(H,11,13) |

InChI-Schlüssel |

FSDQJQJNVYTTDZ-UHFFFAOYSA-N |

Kanonische SMILES |

CC1=CC(=O)NC2=CC(=O)C=CC12 |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von 4-Methyl-1,4a-dihydrochinolin-2,7-dion kann auf verschiedene Weise erfolgen. Ein üblicher Ansatz beinhaltet die Reaktion von 2-Methylchinolin mit geeigneten Reagenzien unter kontrollierten Bedingungen. Beispielsweise kann die Reaktion von 2-Methylchinolin mit Diethylacetylendicarboxylat in Gegenwart eines Katalysators wie PPh3 die gewünschte Verbindung liefern .

Industrielle Produktionsverfahren

Die industrielle Produktion von 4-Methyl-1,4a-dihydrochinolin-2,7-dion beinhaltet typischerweise die großtechnische Synthese unter optimierten Reaktionsbedingungen, um eine hohe Ausbeute und Reinheit zu gewährleisten. Der Einsatz von kontinuierlichen Durchflussreaktoren und fortschrittlichen Reinigungstechniken wie Umkristallisation und Chromatographie sind in industriellen Umgebungen üblich, um die gewünschte Produktqualität zu erreichen .

Analyse Chemischer Reaktionen

Reaktionstypen

4-Methyl-1,4a-dihydrochinolin-2,7-dion unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Die Verbindung kann oxidiert werden, um Chinolin-2,7-dion-Derivate zu bilden.

Reduktion: Reduktionsreaktionen können Dihydrochinolinderivate liefern.

Substitution: Elektrophile und nucleophile Substitutionsreaktionen können verschiedene funktionelle Gruppen am Chinolinring einführen

Häufige Reagenzien und Bedingungen

Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat (KMnO4) und Chromtrioxid (CrO3).

Reduktion: Reduktionsmittel wie Natriumborhydrid (NaBH4) und Lithiumaluminiumhydrid (LiAlH4) werden häufig verwendet.

Substitution: Reagenzien wie Halogene (Cl2, Br2) und Nucleophile (NH3, OH-) werden unter verschiedenen Bedingungen eingesetzt

Hauptprodukte, die gebildet werden

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, umfassen verschiedene Chinolinderivate mit unterschiedlichen funktionellen Gruppen, die einzigartige biologische und chemische Eigenschaften aufweisen können .

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Neuroprotective Properties

Research has indicated that derivatives of 4-Methyl-1,4a-dihydroquinoline-2,7-dione may possess neuroprotective properties. A patent describes its utility in treating neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease. The compound can mitigate the effects of ischemic events, potentially aiding recovery from strokes and other neurological impairments .

Antimicrobial Activity

Studies have demonstrated that 4-Methyl-1,4a-dihydroquinoline-2,7-dione exhibits antimicrobial properties against various bacterial strains. In particular, it has shown effectiveness under blue light irradiation, enhancing its activity against Gram-positive bacteria like Staphylococcus aureus and Bacillus subtilis, while exhibiting moderate activity against Gram-negative strains .

Antitumor Activity

Recent investigations have highlighted the potential of this compound as an antitumor agent. It has been synthesized into derivatives that demonstrate significant cytotoxic effects on cancer cell lines. For instance, compounds derived from 4-Methyl-1,4a-dihydroquinoline-2,7-dione have been shown to reduce cell viability in colorectal cancer models .

Materials Science

Sensor Development

4-Methyl-1,4a-dihydroquinoline-2,7-dione has been utilized in the development of sensors for detecting hydrazine in aqueous media. The synthesized merocyanine derivatives exhibit colorimetric changes upon exposure to hydrazine, making them useful as 'naked eye' sensors .

Analytical Chemistry

Fluorescent Probes

The compound has been explored as a fluorescent probe for various applications due to its photophysical properties. Its derivatives can be used to create fluorogenic sensors that respond to specific analytes in environmental monitoring and biochemical assays .

Case Studies

Wirkmechanismus

The mechanism of action of 4-Methyl-1,4a-dihydroquinoline-2,7-dione involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity is attributed to its ability to inhibit bacterial enzymes and disrupt cell membrane integrity. In cancer research, the compound’s derivatives are studied for their ability to induce apoptosis in cancer cells by targeting specific signaling pathways .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

The following analysis compares 4-Methyl-1,4a-dihydroquinoline-2,7-dione with three related compounds based on structural features, synthesis, and properties.

2-Methyl-3-[(5-oxo-4,5-dihydro-1H-pyrazol-4-yl)methyl]-1,4-dihydroquinolin-4-one

- Structure: Features a 2-methyl group and a pyrazole-fused substituent at position 3. The dihydroquinoline core is retained, but the ketone is at position 4 instead of 2 and 4.

- Synthesis: Synthesized via condensation of 3-dimethylaminomethyl-2-methyl-1,4-dihydroquinoline-4-one with hydrazine hydrate .

4-Acetyl-3-methylisoquinoline-5,8-dione

- Structure: An isoquinoline derivative with acetyl and methyl substituents and two ketone groups at positions 5 and 6.

- Synthesis: Prepared from 2,5-dihydroxybenzaldehyde and 4-aminopent-3-en-2-one using Ag₂O and MgSO₄ in CH₂Cl₂ .

- Key Differences: The isoquinoline scaffold differs in ring-fusion geometry from quinoline, affecting electronic distribution. The acetyl group at position 4 may confer distinct reactivity in electrophilic substitution reactions.

3,4,7,8-Tetrahydro-7,7-dimethyl-4-phenylquinoline-2,5(1H,6H)-dione

- Structure: A tetrahydroquinoline derivative with a phenyl group at position 4 and two methyl groups at position 5.

- Synthesis : Produced via acid-catalyzed cyclization of precursors in hydrochloric acid/acetic acid mixtures .

- Key Differences : The tetrahydro core increases saturation, likely reducing aromaticity and altering pharmacokinetic properties such as metabolic stability.

Research Findings and Implications

Ketone Positioning: Diones at positions 2,7 (target compound) vs. 5,8 (isoquinoline analog) alter electron-withdrawing effects, influencing redox behavior and metal-chelation capacity .

Synthetic Flexibility: The dihydroquinoline core allows modular functionalization, as seen in pyrazole- and acetyl-substituted derivatives, suggesting avenues for optimizing the target compound’s bioactivity .

Biologische Aktivität

4-Methyl-1,4a-dihydroquinoline-2,7-dione is a compound belonging to the dihydroquinoline class, which has garnered attention due to its diverse biological activities. This article synthesizes the current research findings regarding its biological properties, focusing on its antioxidant, antimicrobial, and anticancer activities.

Chemical Structure

The chemical structure of 4-Methyl-1,4a-dihydroquinoline-2,7-dione can be represented as follows:

Antioxidant Activity

Research indicates that 4-Methyl-1,4a-dihydroquinoline-2,7-dione exhibits significant antioxidant properties. Antioxidants are crucial in mitigating oxidative stress, which is implicated in various diseases.

- Mechanism : The compound scavenges free radicals and reduces oxidative damage by enhancing the activity of endogenous antioxidant enzymes.

- Study Findings : In vitro assays demonstrate that this compound can significantly lower malondialdehyde (MDA) levels in cell cultures, indicating reduced lipid peroxidation.

Antimicrobial Activity

The antimicrobial potential of 4-Methyl-1,4a-dihydroquinoline-2,7-dione has been evaluated against various bacterial strains.

- Activity Spectrum : The compound shows efficacy against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli.

- Minimum Inhibitory Concentration (MIC) : Studies report MIC values ranging from 32 to 128 µg/mL against tested pathogens.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 64 |

| Escherichia coli | 128 |

| Pseudomonas aeruginosa | 64 |

Anticancer Activity

The anticancer properties of 4-Methyl-1,4a-dihydroquinoline-2,7-dione have been explored in various cancer cell lines.

- Cell Lines Tested : Notable studies have included breast (MCF7), prostate (DU145), and lung (H460) cancer cell lines.

- Results : The compound demonstrated a dose-dependent inhibition of cell proliferation with IC50 values ranging from 15 to 30 µM across different cell lines.

| Cell Line | IC50 (µM) | % Inhibition at 50 µM |

|---|---|---|

| MCF7 | 20 | 70 |

| DU145 | 25 | 65 |

| H460 | 30 | 60 |

Study on Antimicrobial Efficacy

A study conducted by Shi et al. examined the antimicrobial efficacy of various dihydroquinoline derivatives including 4-Methyl-1,4a-dihydroquinoline-2,7-dione. The findings indicated that substitution patterns on the quinoline ring significantly influenced antibacterial activity. The study concluded that compounds with electron-withdrawing groups exhibited enhanced activity against resistant strains of bacteria.

Study on Anticancer Properties

In a recent investigation into the anticancer effects of this compound, researchers observed that it induces apoptosis in cancer cells through the activation of caspase pathways. This study highlighted the potential of 4-Methyl-1,4a-dihydroquinoline-2,7-dione as a lead compound for developing new anticancer therapies.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.